molecular formula C12H16N2O3 B12065031 Benzenemethanol, 3-nitro-4-(1-piperidinyl)- CAS No. 300665-26-3

Benzenemethanol, 3-nitro-4-(1-piperidinyl)-

Cat. No.: B12065031
CAS No.: 300665-26-3
M. Wt: 236.27 g/mol
InChI Key: KEWKMSUQVJXYPO-UHFFFAOYSA-N
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Description

Benzenemethanol, 3-nitro-4-(1-piperidinyl)-, is a substituted aromatic alcohol featuring a benzene ring with a hydroxylmethyl group (-CH2OH), a nitro (-NO2) group at position 3, and a piperidinyl moiety (-N-C5H10) at position 2. This compound’s structural complexity confers unique physicochemical and biological properties.

Properties

CAS No.

300665-26-3

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

(3-nitro-4-piperidin-1-ylphenyl)methanol

InChI

InChI=1S/C12H16N2O3/c15-9-10-4-5-11(12(8-10)14(16)17)13-6-2-1-3-7-13/h4-5,8,15H,1-3,6-7,9H2

InChI Key

KEWKMSUQVJXYPO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)CO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 3-nitro-4-(1-piperidinyl)- typically involves the nitration of benzenemethanol followed by the introduction of the piperidinyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the piperidinyl group can be achieved through nucleophilic substitution reactions using piperidine as the nucleophile .

Industrial Production Methods

In an industrial setting, the production of Benzenemethanol, 3-nitro-4-(1-piperidinyl)- may involve large-scale nitration and substitution reactions. The process would require stringent control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to optimize the production process and minimize the risk of hazardous reactions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

  • Aromatic Amination : Under catalytic hydrogenation conditions (H₂/Pd-C), the nitro group can be reduced to an amine, forming 3-amino-4-(1-piperidinyl)benzenemethanol .

  • Halogenation : The benzylic alcohol can be converted to a bromide via N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in dichloromethane, yielding 3-nitro-4-(1-piperidinyl)benzyl bromide .

Example Reaction Conditions

ReactionReagents/ConditionsYieldSource
Nitro ReductionH₂ (1 atm), Pd-C, EtOH, 25°C85–92%
Alcohol → BromideNBS, PPh₃, CH₂Cl₂, 0°C → RT88–95%

Benzylic Alcohol Functionalization

The hydroxymethyl group undergoes typical alcohol reactions:

  • Esterification : Reacts with acetic anhydride to form 3-nitro-4-(1-piperidinyl)benzyl acetate .

  • Oxidation : Controlled oxidation with pyridinium chlorochromate (PCC) converts the alcohol to a ketone (3-nitro-4-(1-piperidinyl)benzaldehyde) .

  • Alkylation : The alcohol serves as a precursor for synthesizing sulfonamide derivatives via Mitsunobu reactions or direct alkylation of thiols .

Key Data

  • pKa of Benzylic Alcohol : ~10.1 (electron-withdrawing nitro group lowers pKa compared to benzyl alcohol) .

  • Oxidation Selectivity : PCC selectively oxidizes benzylic alcohols without affecting the nitro group .

Piperidine Nitrogen Reactivity

The secondary amine in the piperidine ring participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions (e.g., Et₃N, CH₂Cl₂) .

  • Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide) .

Example Reaction
3 Nitro 4 1 piperidinyl benzenemethanol+AcClEt3N3 Nitro 4 1 acetylpiperidinyl benzenemethanol\text{3 Nitro 4 1 piperidinyl benzenemethanol}+\text{AcCl}\xrightarrow{\text{Et}_3\text{N}}\text{3 Nitro 4 1 acetylpiperidinyl benzenemethanol}

Catalytic Transformations

Transition-metal catalysis enables advanced functionalization:

  • Cross-Coupling : Suzuki-Miyaura coupling of the benzyl bromide derivative with arylboronic acids forms biaryl structures .

  • Hydrogenolysis : The benzylic C–O bond is cleaved under H₂/Ru catalysis to yield 3-nitro-4-(1-piperidinyl)toluene .

Optimized Conditions

ReactionCatalyst SystemYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C75–82%
HydrogenolysisRu/C, H₂ (3 atm), MeOH, 50°C90%

Cyclization and Heterocycle Formation

Intramolecular reactions form fused heterocycles:

  • Pyrrole Synthesis : Reaction with 2,5-dimethoxytetrahydrofuran under acidic conditions generates pyrrole-fused derivatives .

  • Hydantoin Formation : Condensation with ammonium carbonate and KCN via the Bucherer-Bergs reaction forms hydantoin rings .

Nitro Group Reactivity

The nitro group participates in:

  • Electrophilic Aromatic Substitution : Limited due to deactivation but occurs at the para position to the piperidinyl group under strong nitrating conditions.

  • Reductive Cyclization : With NaBH₄/CuI, forms indole derivatives via nitro-to-amine reduction followed by cyclization .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperidine derivatives, including Benzenemethanol, 3-nitro-4-(1-piperidinyl)-. Research indicates that compounds with piperidine moieties exhibit promising cytotoxicity against various cancer cell lines. For instance, derivatives of piperidine have been synthesized and evaluated for their efficacy against human cancer cells, demonstrating significant inhibition of cell proliferation .

Table 1: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
3-Nitro-4-(1-piperidinyl)benzylMCF-72
Other Piperidine DerivativeA5495
Another DerivativeHeLa3

Neurological Disorders

The compound has been explored for its potential in treating neurological disorders such as Alzheimer's disease. Piperidine derivatives are known to inhibit acetylcholinesterase, an enzyme associated with the breakdown of acetylcholine, thus enhancing cholinergic activity in the brain . This mechanism is crucial for improving cognitive function in Alzheimer's patients.

Case Study:
A study demonstrated that a piperidine-based compound significantly improved memory retention in animal models of Alzheimer's disease by inhibiting both acetylcholinesterase and butyrylcholinesterase enzymes .

Gastrointestinal Motility

Research has indicated that certain piperidine derivatives can act as stimulators of gastrointestinal motility. The pharmacological properties of Benzenemethanol, 3-nitro-4-(1-piperidinyl)- suggest its potential use in treating conditions like gastroparesis and other motility disorders. These compounds enhance the motility of the gastrointestinal tract by modulating neurotransmitter release .

Table 2: Pharmacological Effects of Piperidine Derivatives

EffectMechanismReference
Gastrointestinal StimulationModulation of neurotransmitter release
Cholinesterase InhibitionEnhances cholinergic activity

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of Benzenemethanol, 3-nitro-4-(1-piperidinyl)- involves several chemical reactions that can be optimized based on structure-activity relationship studies. These studies focus on how variations in the chemical structure affect biological activity.

Key Findings:

  • The introduction of nitro groups at specific positions on the benzene ring enhances anticancer activity.
  • Modifications on the piperidine ring can significantly influence the pharmacokinetics and bioavailability of the compound.

Mechanism of Action

The mechanism of action of Benzenemethanol, 3-nitro-4-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidinyl group may enhance the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The following table compares Benzenemethanol, 3-nitro-4-(1-piperidinyl)- with key analogs based on substituent patterns and functional groups:

Compound Name Substituents Key Properties Biological Relevance
Benzenemethanol, 3-nitro-4-(1-piperidinyl)- -NO2 (C3), -N-piperidinyl (C4), -CH2OH High electrophilicity (NO2), basicity (piperidine), H-bonding capacity (OH) Potential CNS or enzyme modulation
Benzenemethanol, 4-nitro-α-(trifluoromethyl)- (S)- -NO2 (C4), -CF3, -CH2OH Enhanced lipophilicity (CF3), metabolic stability Antibacterial/antifungal applications
[4-(4-Benzylpiperazin-1-yl)phenyl]methanol -N-benzylpiperazinyl (C4), -CH2OH Increased steric bulk, improved receptor affinity Antipsychotic or kinase inhibition
Benzenemethanol, α-(1-aminoethyl)-2-methoxy-5-methyl- -NHCH2CH3, -OCH3, -CH3 Amine group enables salt formation; methoxy enhances solubility Neurotransmitter analog or prodrug

Key Observations :

  • Nitro Group Positioning: The 3-nitro substitution distinguishes the target compound from analogs like 4-nitro-α-(trifluoromethyl)-benzenemethanol, where the nitro group’s position alters electronic effects and metabolic pathways .
  • Piperidine vs. Piperazine: Replacing piperidinyl with a benzylpiperazinyl group (e.g., [4-(4-Benzylpiperazin-1-yl)phenyl]methanol) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and altering target specificity .
  • Amino and Methoxy Substituents: Compounds like α-(1-aminoethyl)-2-methoxy-5-methyl-benzenemethanol demonstrate how amine and methoxy groups improve solubility and bioavailability compared to nitro derivatives .

Physicochemical Properties

Property 3-Nitro-4-(1-piperidinyl)- 4-Nitro-α-(trifluoromethyl)- [4-(4-Benzylpiperazin-1-yl)phenyl]methanol
LogP ~2.1 (estimated) ~3.5 (CF3 increases lipophilicity) ~2.8
Water Solubility Moderate (due to -OH) Low Moderate (piperazine increases polarity)
pKa (amine) ~9.5 (piperidine) N/A ~8.2 (piperazine)

Structural Drivers :

  • The piperidine ring in the target compound contributes to basicity (pKa ~9.5), favoring ionized forms in physiological conditions, whereas trifluoromethyl groups (e.g., in ) enhance membrane permeability .
  • Benzylpiperazine derivatives exhibit dual basicity from piperazine nitrogens, improving interactions with acidic biological targets .

Biological Activity

Benzenemethanol, 3-nitro-4-(1-piperidinyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of Benzenemethanol, 3-nitro-4-(1-piperidinyl)- typically involves:

  • Nitration : The starting material, benzenemethanol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.
  • Substitution : The piperidinyl group is introduced through nucleophilic substitution reactions with piperidine as the nucleophile.

The resulting compound features a nitro group at the 3-position and a piperidinyl group at the 4-position, which are crucial for its biological activity.

Benzenemethanol, 3-nitro-4-(1-piperidinyl)- exhibits various biological activities primarily attributed to its structural components:

  • Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial and anticancer effects.
  • Piperidinyl Group : This moiety enhances the compound's ability to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Antimicrobial Activity

Research has indicated that Benzenemethanol derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that modifications in the structure could enhance potency. The presence of the piperidinyl group appears to play a role in increasing the affinity for bacterial targets .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression. Further research is ongoing to elucidate the precise pathways involved .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to Benzenemethanol, 3-nitro-4-(1-piperidinyl)-:

  • Antiparasitic Activity : A study focusing on similar structures indicated potent activity against Plasmodium species, with specific derivatives showing EC50 values in the nanomolar range. This suggests potential applications in treating malaria .
  • Gastrointestinal Motility : Another study reported that piperidinyl derivatives could stimulate gastrointestinal motility, indicating their potential use in treating disorders like gastroparesis .
  • Structure-Activity Relationship (SAR) : Research on related compounds demonstrated a strong SAR where modifications to the piperidine ring significantly affected biological activity. For instance, substituents at different positions on the ring altered both potency and selectivity towards specific biological targets .

Comparative Analysis

CompoundBiological ActivityNotable Findings
Benzenemethanol, 3-nitro-4-(1-piperidinyl)-Antimicrobial, AnticancerInduces apoptosis in cancer cells; effective against bacterial strains
Similar Nitro DerivativesAntiparasiticPotent against Plasmodium, EC50 in nanomolar range
Piperidinyl BenzamidesGastrointestinal MotilityStimulates motility; potential treatment for gastric disorders

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-nitro-4-(1-piperidinyl)benzenemethanol to improve yield while maintaining purity?

  • Methodological Answer : Synthesis optimization should focus on solvent selection, reaction temperature, and purification techniques. For example, in related benzoylpiperidine derivatives, yields varied significantly (8% to 78%) depending on solvent systems like CHCl3/MeOH and reaction conditions . Column chromatography and preparative HPLC are critical for purity, as demonstrated by compounds with 97–99% HPLC purity . Adjusting nitro-group protection/deprotection steps may also mitigate side reactions.

Q. What spectroscopic techniques are most effective for confirming the structure of 3-nitro-4-(1-piperidinyl)benzenemethanol?

  • Methodological Answer : A combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) is essential. For example, 1H^1 \text{H}-NMR chemical shifts in benzoylpiperidine derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons) and 13C^{13} \text{C}-NMR signals for carbonyl groups (~170 ppm) provide structural confirmation . Elemental analysis (C, H, N) should match theoretical values within ±0.4% to validate purity .

Advanced Research Questions

Q. How can contradictory data in NMR spectra of nitrated benzyl alcohol derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR shifts may arise from tautomerism, impurities, or solvent effects. For instance, elemental analysis deviations (e.g., N%: calculated 12.38% vs. observed 12.60% ) suggest trace impurities. Advanced techniques like 2D NMR (COSY, HSQC) can resolve overlapping signals, while variable-temperature NMR may identify dynamic processes. Cross-referencing with computational predictions (e.g., DFT-calculated shifts) is also recommended .

Q. What computational methods predict the reactivity of the nitro group in 3-nitro-4-(1-piperidinyl)benzenemethanol under different reaction conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model nitro-group behavior. For example, in benzoylpiperidine derivatives, the electron-withdrawing nitro group may reduce nucleophilic aromatic substitution rates. Molecular electrostatic potential (MEP) maps and Fukui indices help identify reactive sites. In silico studies on similar compounds (e.g., 3,5-dinitrophenyl derivatives ) suggest that solvation models (e.g., PCM) improve accuracy for predicting hydrolysis or reduction pathways.

Q. How does the electronic environment of the piperidinyl substituent influence the stability of 3-nitro-4-(1-piperidinyl)benzenemethanol in acidic or basic conditions?

  • Methodological Answer : The piperidinyl group’s basicity (pKa ~11) may protonate under acidic conditions, altering the compound’s solubility and reactivity. Stability studies on analogous compounds (e.g., 1-benzyl-4-piperidone derivatives ) show that protonation at the piperidine nitrogen reduces electrophilicity at the nitro group. In basic conditions, deprotonation of the benzenemethanol hydroxyl group (pKa ~10) could lead to esterification or oxidation. pH-dependent UV-Vis spectroscopy and LC-MS stability assays are recommended for empirical validation.

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